3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Overview
Description
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group attached to the oxadiazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 3-bromobenzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the oxadiazole ring.
Introduction of the propanoic acid moiety: The oxadiazole intermediate can then be reacted with a suitable propanoic acid derivative under basic conditions to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Substitution reactions: Products will vary depending on the nucleophile used. For example, reaction with an amine could yield an amino-substituted derivative.
Oxidation and reduction reactions: Products will depend on the specific oxidizing or reducing agent used and the reaction conditions.
Scientific Research Applications
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials science: Due to its unique structural features, the compound can be used in the development of new materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 3-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
- 3-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
- 3-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Uniqueness
3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. The presence of the oxadiazole ring also imparts unique electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(14-17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXWUSVTGFHJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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